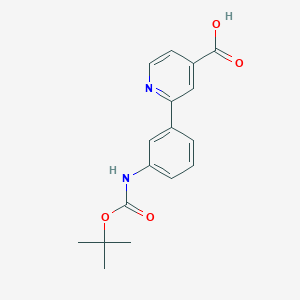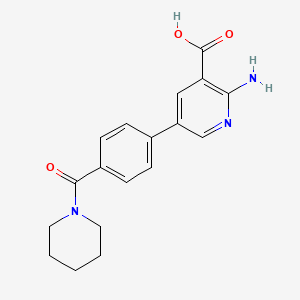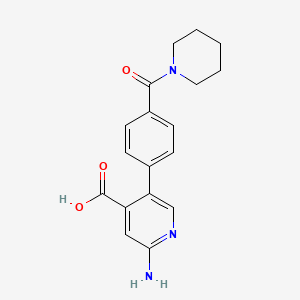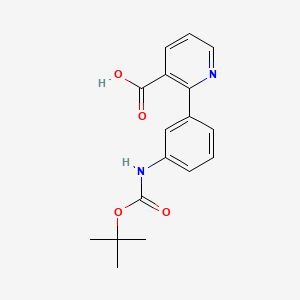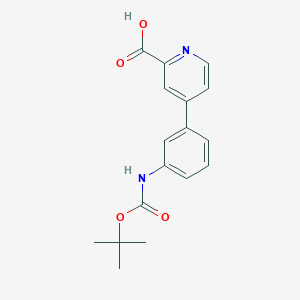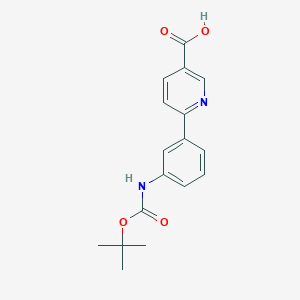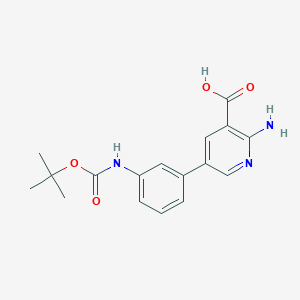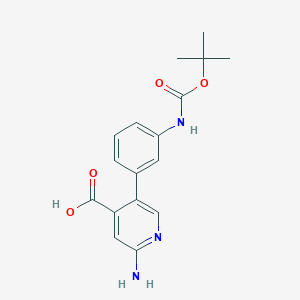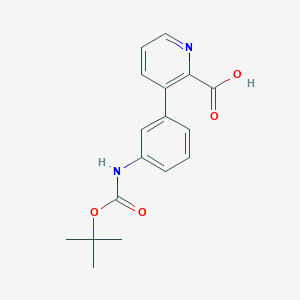
3-(3-BOC-Aminophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BOC-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)picolinic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the picolinic acid moiety. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl chloroformate to form the BOC-protected intermediate. This intermediate is then coupled with picolinic acid using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the BOC protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions, where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the BOC group.
Major Products Formed
The major products formed from these reactions include the deprotected amino derivative, various substituted derivatives, and oxidized forms of the compound .
Scientific Research Applications
3-(3-BOC-Aminophenyl)picolinic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing the compound to interact with enzymes and proteins without immediate reaction. Upon deprotection, the free amino group can form covalent bonds with target molecules, inhibiting their function. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BOC-Aminophenyl)picolinic acid
- 3-Amino picolinic acid
- Picolinic acid
Uniqueness
3-(3-BOC-Aminophenyl)picolinic acid is unique due to the position of the BOC-protected amino group, which provides distinct reactivity and interaction profiles compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)13-8-5-9-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXZFOXDLDQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
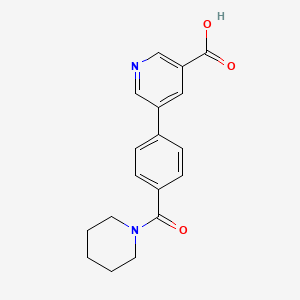
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid](/img/structure/B6395023.png)
